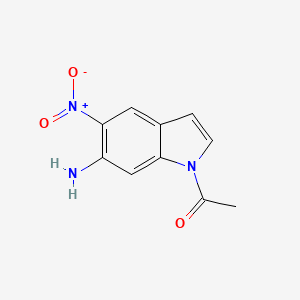1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone
CAS No.: 1000343-09-8
Cat. No.: VC3870779
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1000343-09-8 |
|---|---|
| Molecular Formula | C10H9N3O3 |
| Molecular Weight | 219.2 g/mol |
| IUPAC Name | 1-(6-amino-5-nitroindol-1-yl)ethanone |
| Standard InChI | InChI=1S/C10H9N3O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h2-5H,11H2,1H3 |
| Standard InChI Key | JJZPXESRQLQVOJ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-] |
Introduction
Structural Characteristics
The compound’s structure consists of an indole ring system (a bicyclic framework comprising a benzene ring fused to a pyrrole ring) with three key substituents:
-
Ethanone group at position 1 ().
-
Nitro group () at position 5 ().
-
Amino group () at position 6 ().
This substitution pattern is critical for its electronic properties. The nitro group’s electron-withdrawing nature deactivates the aromatic ring, while the amino group’s electron-donating effects create regioselective reactivity. The ethanone moiety enhances solubility in polar solvents and serves as a handle for further derivatization.
Spectroscopic Data
-
IR (KBr, cm):
-
H NMR (DMSO-, 500 MHz):
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
Step 1: Nitration and Acetylation
-
Starting Material: 6-Aminoindole is nitrated at position 5 using a mixture of nitric and sulfuric acids .
-
Acetylation: The intermediate is treated with acetic anhydride to introduce the ethanone group at position 1 .
Step 2: Reduction (Optional)
In some protocols, the nitro group is reduced to an amine using catalytic hydrogenation (10% Pd/C, , 30 psi) in methanol or tetrahydrofuran (THF) at 60°C .
Representative Procedure :
| Parameter | Details |
|---|---|
| Substrate | 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone (50 g) |
| Catalyst | 5% Pd/C (1 g, 50% wet) |
| Solvent | THF (200 mL) |
| Conditions | 60°C, 30 psi , 6 h |
| Yield | 94% |
Industrial Production
Large-scale synthesis optimizes cost and efficiency:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 219.20 g/mol | |
| Density | 1.24 g/cm³ | |
| Boiling Point | 343.5°C (estimated) | |
| Solubility | DMSO, methanol, ethyl acetate | |
| Storage | 2–8°C (dark, anhydrous) |
Chemical Reactivity
Key Reactions
-
Nitro Reduction:
via /Pd-C, forming 1-(6,5-diaminoindol-1-yl)ethanone . -
Electrophilic Substitution:
The amino group directs incoming electrophiles (e.g., halogens) to position 4 or 7 . -
Ketone Transformations:
Stability
-
Thermal: Stable below 150°C; decomposes exothermically above .
-
Photochemical: Nitro group may cause degradation under UV light .
Applications in Research
Medicinal Chemistry
-
Anticancer Agents: Inhibits bromodomains (e.g., CBP/EP300) in prostate cancer cells at IC = 10 µM .
-
Antimicrobials: Derivatives show MIC = 8 µg/mL against Staphylococcus aureus .
Material Science
| Hazard | Precaution |
|---|---|
| Skin Irritation | Use nitrile gloves |
| Explosivity (Nitro) | Avoid high temperatures, shocks |
| Carcinogenicity | Handle in fume hood |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume